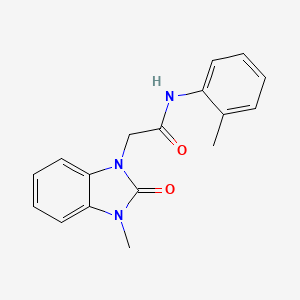![molecular formula C20H25N3O2S B11587625 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11587625.png)
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step reactions starting from simpler organic molecules. The synthetic route may include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving key intermediates.
Introduction of functional groups: Hexoxy and dimethyl groups are introduced through substitution reactions.
Final assembly: The oxa and thia functionalities are incorporated through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing chromatography and crystallization methods to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets within cells. These interactions can lead to:
Inhibition of enzymes: The compound may bind to and inhibit the activity of certain enzymes, affecting cellular processes.
Modulation of signaling pathways: It may influence signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinolines: These compounds share a similar tricyclic structure and have been studied for their antimicrobial and anticancer activities.
Cyclopenta[a]phenanthrenes: These compounds have a similar tetracyclic framework and are known for their biological activities.
Uniqueness
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
15-hexoxy-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C20H25N3O2S/c1-4-5-6-7-8-24-18-17-16(21-12-22-18)14-9-13-11-25-20(2,3)10-15(13)23-19(14)26-17/h9,12H,4-8,10-11H2,1-3H3 |
InChI Key |
VJXBANVTPFTJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indol-12-yl)carbonyl]amino}benzoic acid](/img/structure/B11587544.png)

![N-(4-chlorophenyl)-2-{(4Z)-4-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11587562.png)
![methyl 4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B11587567.png)
![(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B11587570.png)
![(6Z)-5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11587578.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587591.png)
![1-(3-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587596.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile](/img/structure/B11587604.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11587611.png)
![N,N-diethyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11587620.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587622.png)
![N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-phenoxyacetohydrazide](/img/structure/B11587626.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-bromophenoxy)methyl]benzoic acid](/img/structure/B11587641.png)
